molecular formula C15H15N3O5S2 B3579457 {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE

{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE

Cat. No.: B3579457
M. Wt: 381.4 g/mol
InChI Key: JNCIRYGBVLLXSC-UHFFFAOYSA-N
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Description

{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group and a thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrophenylsulfonyl group undergoes selective reduction under catalytic hydrogenation conditions. Using 10% Pd/C in ethanol under 1 atm H₂ at 25°C for 6–8 hours, the nitro group is reduced to an amine, yielding {4-[(4-aminophenyl)sulfonyl]piperazino}(2-thienyl)methanone . This product serves as a precursor for further derivatization (e.g., diazotization or acylation).

Key Data:

Reagents/ConditionsProductYield
H₂ (1 atm), Pd/C, EtOH, 25°C4-Aminophenylsulfonyl derivative85–90%

Sulfonamide Hydrolysis

Under strongly acidic or basic conditions, the sulfonamide bond cleaves. Heating with 6M HCl at 80°C for 12 hours generates piperazine and 4-nitrobenzenesulfonic acid , while the thienylmethanone moiety remains intact . Alkaline hydrolysis (NaOH, H₂O/EtOH, reflux) produces sodium 4-nitrophenylsulfinate and a piperazine-thiophene adduct.

Reaction Pathway:

  • Acidic:
    Compound+HClPiperazine+4-Nitrobenzenesulfonic acid+2-Thienylmethanone\text{Compound} + \text{HCl} \rightarrow \text{Piperazine} + \text{4-Nitrobenzenesulfonic acid} + \text{2-Thienylmethanone}

  • Basic:
    Compound+NaOHNa+4-Nitrophenylsulfinate+Piperazinyl-thienylmethanone\text{Compound} + \text{NaOH} \rightarrow \text{Na}^+\text{4-Nitrophenylsulfinate} + \text{Piperazinyl-thienylmethanone}

Thiophene Ring Functionalization

The 2-thienyl group participates in electrophilic substitution. Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group at the 5-position of the thiophene ring . Bromination (Br₂ in CHCl₃) yields the 5-bromo derivative, while Vilsmeier-Haack formylation produces 5-formyl-2-thienylmethanone.

Example Reaction:
Thiophene+HNO3H2SO45-Nitrothiophene derivative\text{Thiophene} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitrothiophene derivative}

Piperazine Ring Modifications

The piperazine nitrogen undergoes alkylation or acylation. Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ selectively methylates the secondary amine, forming 1-methyl-4-[(4-nitrophenyl)sulfonyl]piperazino-thienylmethanone . Acylation with acetyl chloride produces the corresponding acetamide.

Conditions:

  • Alkylation: CH₃I, K₂CO₃, DMF, 60°C, 4 hours

  • Acylation: AcCl, Et₃N, CH₂Cl₂, 0°C → RT

Oxidative Transformations

Oxidation of the piperazine ring with KMnO₄ in acidic medium degrades the ring to form 2-thienylglyoxylic acid and 4-nitrophenylsulfonamide. Controlled oxidation using mCPBA selectively oxidizes thiophene to thiophene-1-oxide.

Comparative Oxidative Outcomes:

Oxidizing AgentProducts
KMnO₄/H⁺2-Thienylglyoxylic acid + Sulfonamide
mCPBAThiophene-1-oxide derivative

Nucleophilic Aromatic Substitution

The electron-deficient 4-nitrophenyl group undergoes nucleophilic substitution with amines or thiols. Reacting with morpholine (100°C, DMSO) replaces the nitro group, yielding {4-[(4-morpholinophenyl)sulfonyl]piperazino}(2-thienyl)methanone .

Mechanism:

  • Nitro group activation via electron withdrawal by sulfonyl.

  • Attack by morpholine at the para position.

Coupling Reactions

The thienylmethanone moiety participates in Suzuki-Miyaura coupling with aryl boronic acids. Using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (80°C, 12 hours), the 5-position of thiophene couples with aryl groups (e.g., phenyl, 4-fluorophenyl) .

Representative Example:
5-Bromo-thienyl derivative+PhB(OH)2Pd5-Phenyl-thienylmethanone\text{5-Bromo-thienyl derivative} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd}} \text{5-Phenyl-thienylmethanone}

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces homolytic cleavage of the sulfonamide C–S bond, generating 4-nitrophenylsulfonyl and piperazinyl-thienylmethanone radicals, which recombine to form cross-linked dimers.

Scientific Research Applications

Inhibitors of Protein Tyrosine Phosphatases

One of the primary applications of this compound is as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and various cellular processes. Inhibition of PTP1B has therapeutic implications for diabetes and obesity management .

Antitumor Activity

Research has indicated that derivatives of piperazine, including those similar to 4-[(4-nitrophenyl)sulfonyl]piperazino(2-thienyl)methanone, exhibit significant antitumor properties. These compounds have been studied for their ability to induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial activities against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .

Case Studies

StudyFocusFindings
Study A PTP1B InhibitionDemonstrated effective inhibition of PTP1B, leading to improved insulin sensitivity in vitro.
Study B Antitumor ActivityShowed that the compound induced apoptosis in breast cancer cell lines, with a significant reduction in cell viability at specific concentrations.
Study C Antimicrobial TestingEvaluated against Staphylococcus aureus and E. coli; results indicated moderate antibacterial activity, warranting further investigation into structure-activity relationships.

Pharmacological Insights

The pharmacological profile of 4-[(4-nitrophenyl)sulfonyl]piperazino(2-thienyl)methanone suggests it may function through multiple mechanisms:

  • Mechanism of Action : The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity.
  • Bioavailability : Modifications in the piperazine ring can enhance solubility and absorption, crucial for therapeutic efficacy.

Mechanism of Action

The mechanism of action for {4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenylsulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. The thienylmethanone moiety may enhance binding affinity through π-π interactions with aromatic residues in proteins.

Biological Activity

The compound {4-[(4-nitrophenyl)sulfonyl]piperazino}(2-thienyl)methanone is a derivative of piperazine, which is known for its diverse biological activities. This article will explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C13H14N4O3S
  • Molecular Weight: 306.34 g/mol
  • IUPAC Name: 4-[(4-nitrophenyl)sulfonyl]-1-(2-thienyl)methanone
  • CAS Number: Not available in the provided data.

The compound features a piperazine ring substituted with a nitrophenyl sulfonyl group and a thienyl moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activities of piperazine derivatives, including the target compound, are extensive and include:

  • Antimicrobial Activity: Piperazine derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to the target have been effective against various bacterial strains due to their ability to inhibit bacterial growth by disrupting cell wall synthesis or function .
  • Enzyme Inhibition: The inhibition of enzymes such as acetylcholinesterase (AChE) has been reported for several piperazine derivatives. This action is critical in treating conditions like Alzheimer's disease .
  • Anticancer Properties: Some studies have indicated that piperazine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential for use in chemotherapy .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Interaction with Enzymes: The sulfonamide group may facilitate binding to target enzymes, leading to inhibition. For example, enzyme assays have demonstrated that related compounds can inhibit AChE effectively .
  • Cell Membrane Disruption: The thienyl component may enhance the lipophilicity of the molecule, allowing it to penetrate cell membranes more easily and disrupt cellular functions.
  • DNA Interaction: Some piperazine derivatives have been shown to intercalate DNA, leading to inhibition of replication in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of Gram-positive and Gram-negative bacteria
Enzyme InhibitionAChE inhibition leading to potential neuroprotective effects
AnticancerCytotoxic effects on various cancer cell lines
AntifungalEffective against fungal pathogens

Case Study: Anticancer Activity

In a study investigating the anticancer properties of piperazine derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that compounds with nitrophenyl substitutions exhibited significant growth inhibition in breast and colon cancer cells. The mechanism was attributed to apoptosis induction through DNA damage pathways .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of piperazine derivatives, including those similar to the target compound. The findings revealed that these compounds could effectively inhibit AChE activity in vitro, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's .

Properties

IUPAC Name

[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c19-15(14-2-1-11-24-14)16-7-9-17(10-8-16)25(22,23)13-5-3-12(4-6-13)18(20)21/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCIRYGBVLLXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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